Researchers seeking controlled angular geometry for MOFs and energetic materials obtain the V-shaped meta-amino linker 5-(3-Aminophenyl)tetrazole. - Enables impact-insensitive coordination compounds with T_dec >300°C. - Predictable 2D brick-wall topologies inaccessible with para isomer. - High purity (≥97%) minimizes side reactions. Supplied with full QC documentation. Ambient shipping.
5-(3-Aminophenyl)tetrazole (CAS 73732-51-1) is a bifunctional organic compound featuring a deprotonatable, nitrogen-rich tetrazole ring and a coordinating aminophenyl group. This structure allows it to act as a versatile linker or ligand in the synthesis of metal-organic frameworks (MOFs), energetic coordination polymers, and other advanced materials. [REFS-1, REFS-2] Its key procurement-relevant attribute is the specific *meta*-positioning of the amino group, which dictates the geometry and resulting properties of the final materials in which it is incorporated.
Substituting 5-(3-Aminophenyl)tetrazole with its positional isomer, 5-(4-aminophenyl)tetrazole, is not a viable procurement strategy for applications requiring precise structural or energetic outcomes. The *meta*-position of the amino group enforces a distinct V-shaped or angular coordination geometry, fundamentally differing from the linear coordination mode of the *para*-isomer. [REFS-1, REFS-2] This geometric constraint directly translates into different crystal packing, framework topologies, thermal stabilities, and impact sensitivities in the resulting coordination compounds, making the two isomers functionally distinct and non-interchangeable precursors.
In the synthesis of energetic silver(I) coordination polymers, the ligand isomer is a critical determinant of safety and handling properties. The polymer synthesized from 5-(3-aminophenyl)tetrazole was found to be insensitive to impact, withstanding energies greater than 40 J. [1] In direct contrast, the analogous polymer prepared under identical conditions using the positional isomer 5-(4-aminophenyl)tetrazole was sensitive, detonating at an impact energy of only 8 J. [1]
| Evidence Dimension | Impact Sensitivity (BAM Fallhammer) |
| Target Compound Data | >40 J (for Silver(I) polymer with 5-(3-Aminophenyl)tetrazole ligand) |
| Comparator Or Baseline | 5-(4-Aminophenyl)tetrazole-based polymer: 8 J |
| Quantified Difference | At least a 5-fold increase in impact insensitivity |
| Conditions | Silver(I) coordination polymers synthesized with isomeric aminophenyltetrazole ligands. |
This significant difference in sensitivity makes 5-(3-aminophenyl)tetrazole the required precursor for developing safer, less sensitive energetic materials.
The thermal stability of derived materials is directly influenced by the choice of aminophenyltetrazole isomer. A silver(I) coordination polymer synthesized with 5-(3-aminophenyl)tetrazole exhibits a thermal decomposition onset temperature of 311 °C. [1] The corresponding polymer made from the 5-(4-aminophenyl)tetrazole isomer decomposes at a significantly lower temperature of 288 °C. [1]
| Evidence Dimension | Decomposition Temperature (TGA, 5 °C/min) |
| Target Compound Data | 311 °C (for Silver(I) polymer with 5-(3-Aminophenyl)tetrazole ligand) |
| Comparator Or Baseline | 5-(4-Aminophenyl)tetrazole-based polymer: 288 °C |
| Quantified Difference | 23 °C higher thermal stability |
| Conditions | Silver(I) coordination polymers synthesized with isomeric aminophenyltetrazole ligands. |
For applications requiring high thermal robustness, such as in gas generants or stable energetic formulations, this compound is the necessary precursor to achieve a higher operational temperature range.
The *meta*-position of the amino group in 5-(3-aminophenyl)tetrazole acts as a rigid structural director, forcing a V-shaped coordination mode in the resulting polymers. This was demonstrated in a cobalt(II) coordination polymer where it produced a 2D brick-wall network. [1] In contrast, the *para*-isomer, 5-(4-aminophenyl)tetrazole, acts as a linear linker, resulting in a completely different 1D zigzag chain structure under similar synthetic conditions. [1]
| Evidence Dimension | Resulting Polymer Topology |
| Target Compound Data | 2D brick-wall network (V-shaped/angular linker) |
| Comparator Or Baseline | 5-(4-Aminophenyl)tetrazole: 1D zigzag chain (linear linker) |
| Quantified Difference | Qualitative but fundamental difference in dimensionality and network structure (2D vs. 1D) |
| Conditions | Cobalt(II) coordination polymers synthesized with isomeric aminophenyltetrazole ligands. |
This compound is essential for the rational design of non-linear or 2D/3D MOFs and coordination polymers, as substitution with the linear *para*-isomer will not yield the target topology.
This compound is the indicated choice for developing energetic coordination compounds where impact insensitivity and high thermal stability are critical design requirements. The evidence shows its use leads to materials that are significantly safer to handle and can operate at higher temperatures compared to those made from its *para*-isomer. [1]
For researchers and material scientists engaged in the rational design of MOFs, this ligand is essential for constructing non-linear or layered network topologies. Its inherent V-shaped geometry provides a predictable method for achieving 2D brick-wall and other complex architectures that are inaccessible using linear linkers like 5-(4-aminophenyl)tetrazole. [2]
The demonstrated ability to form energetic materials with high thermal decomposition temperatures (>300 °C) makes this compound a suitable precursor for pyrotechnic formulations, including automotive airbag gas generants and solid propellants, where thermal robustness is a key performance metric. [1]
Irritant